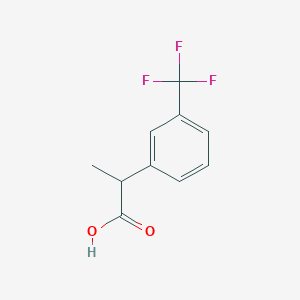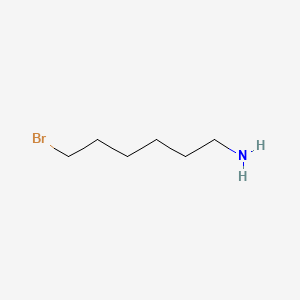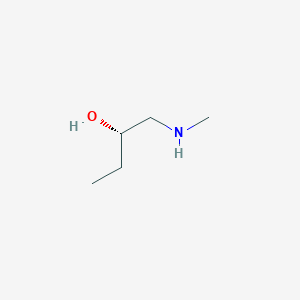
2-(3-(Trifluoromethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-(Trifluoromethyl)phenyl)propanoic acid” is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 2-Trifluoromethylcinnamic acid, which is dissolved in methanol and tetrahydrofuran. A 10% palladium carbon is added, and the mixture is stirred under a hydrogen atmosphere at room temperature for 15 hours .Molecular Structure Analysis
The empirical formula of this compound is C10H9F3O2, and its molecular weight is 218.17 . The structure comprises a propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.17 and an empirical formula of C10H9F3O2 . It is a solid with a melting point of 84-88 °C . The compound is soluble, with a solubility of 0.317 mg/ml .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis : A study by Davadra et al. (2011) developed a method for separating stereo isomers of a related compound using high-performance liquid chromatography. This technique is crucial for analyzing compounds with similar structures.
Phenolic Compounds Research : Ren et al. (2021) isolated new phenolic compounds, including derivatives of propanoic acid, from the leaves of Eucommia ulmoides Oliv. These compounds showed modest anti-inflammatory activities, suggesting potential applications in medicinal chemistry (Ren et al., 2021).
Organic Synthesis : A study by Cai et al. (2007) explored the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to derivatives of propanoic acid. This work contributes to the field of organic synthesis and functionalization of molecules (Cai et al., 2007).
Material Science Applications : Trejo-Machin et al. (2017) used phloretic acid, a derivative of propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research opens new avenues in materials science for developing sustainable products (Trejo-Machin et al., 2017).
Chemical Reactivity Studies : Research by Qiang et al. (2010) focused on the synthesis and reactivity of 3-(trichlorogermyl)propanoic acid and its derivatives. Understanding the reactivity of such compounds is essential for various chemical applications (Qiang et al., 2010).
Kinetic Studies : Norcross et al. (1997) studied the kinetics of the oxidation of various secondary alcohols, including trifluoromethyl-containing compounds, shedding light on reaction mechanisms and efficiencies (Norcross et al., 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-(3-(Trifluoromethyl)phenyl)propanoic acid are currently unknown
Mode of Action
It is known that the compound has inhibitory properties , suggesting that it may interact with its targets to inhibit certain biological processes.
Biochemical Pathways
The compound’s effects on biochemical pathways would be determined by its specific targets and mode of action, which are currently unknown .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that the compound may have good bioavailability.
Action Environment
The action, efficacy, and stability of 2-(3-(Trifluoromethyl)phenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s stability may decrease under high temperatures or exposure to light . Additionally, the compound’s action and efficacy may be affected by factors such as the physiological state of the organism, the presence of other compounds, and the specific conditions of the environment where the compound is active .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMRSYCLKEWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
68718-08-1 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)
![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)



![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)
![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)
![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)
![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)